molecular formula C17H15N3O2S B2857183 2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 752226-18-9

2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2857183
CAS No.: 752226-18-9
M. Wt: 325.39
InChI Key: LCKIMIQTFZKZTB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a methoxyphenyl group, a pyridinyl group, and a thiazolyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring under basic conditions.

    Attachment of the Pyridinyl Group: Coupling the thiazole intermediate with a pyridine derivative using a cross-coupling reaction such as Suzuki or Heck coupling.

    Introduction of the Methoxyphenyl Group: The final step could involve the acylation of the intermediate with 4-methoxyphenyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(4-pyridin-3-yl)acetamide: Lacks the thiazole ring.

    2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the pyridinyl group.

    N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide: Lacks the methoxyphenyl group.

Uniqueness

The presence of all three functional groups (methoxyphenyl, pyridinyl, and thiazolyl) in 2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-14-6-4-12(5-7-14)9-16(21)20-17-19-15(11-23-17)13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKIMIQTFZKZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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